3-Chlorobenzofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a chlorine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzofuro[2,3-b]pyridine can be achieved through various methods. One efficient approach involves the annulation reaction of aurone-derived alpha, beta-unsaturated imines and activated terminal alkynes mediated by triethylamine. This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to afford benzofuro[3,2-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For instance, derivatives of benzofuro[2,3-b]pyridine have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
Furo[2,3-b]pyridine: Another related compound with a fused furan and pyridine ring system but lacking the benzene ring.
Uniqueness
3-Chlorobenzofuro[2,3-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern and fused ring system make it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C11H6ClNO |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-chloro-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C11H6ClNO/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H |
InChI Key |
LYLVVZXYLSJKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.